molecular formula C5H3ClN2O2S B1200939 3-Nitro-2-pyridinesulfenyl chloride CAS No. 68206-45-1

3-Nitro-2-pyridinesulfenyl chloride

Cat. No.: B1200939
CAS No.: 68206-45-1
M. Wt: 190.61 g/mol
InChI Key: WTKQMHWYSBWUBE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Nitro-2-pyridinesulfenyl chloride (NpysCl) is cysteine , a semi-essential amino acid . It acts as a protecting-activating group for cysteine, particularly in the synthesis of cyclic and unsymmetrical disulfides .

Mode of Action

NpysCl protects thiols and acts as an activator for disulfide bond formation . It facilitates thiol/disulfide exchange to the corresponding disulfides . This interaction with its targets leads to the formation of disulfide bonds, which are crucial for the stability of proteins.

Biochemical Pathways

The action of NpysCl affects the biochemical pathways involved in the synthesis of cyclic and unsymmetrical disulfides . These disulfides play a significant role in the structure and function of proteins, contributing to their stability and activity.

Pharmacokinetics

Its solubility in dichloromethane suggests that it may have good bioavailability.

Result of Action

The result of NpysCl’s action is the formation of cyclic and unsymmetrical disulfides . This leads to the stabilization of proteins and potentially impacts their function.

Action Environment

The action of NpysCl can be influenced by environmental factors. For instance, its stability was studied in various solvents , suggesting that the solvent environment can affect its efficacy and stability

Biochemical Analysis

Biochemical Properties

3-Nitro-2-pyridinesulfenyl chloride plays a significant role in biochemical reactions, primarily due to its ability to protect and activate cysteine residues. It interacts with enzymes, proteins, and other biomolecules by forming disulfide bonds. This compound is particularly useful in the synthesis of N-, O-, and S-Npys-protected amino acids . The nature of these interactions involves the formation of stable disulfide bonds, which can be selectively cleaved under mild conditions, making it an essential reagent in peptide synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by facilitating the formation of disulfide bonds, which are crucial for maintaining the structural integrity of proteins. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the redox state of cysteine residues in proteins . The ability to form and break disulfide bonds allows for precise control over protein function and cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of disulfide bonds with cysteine residues in proteins. This interaction involves the transfer of the sulfenyl group to the thiol group of cysteine, resulting in the formation of a stable disulfide bond . This mechanism is crucial for the activation and protection of cysteine residues during peptide synthesis. Additionally, the compound can facilitate thiol/disulfide exchange reactions, further contributing to its role in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable for several weeks at room temperature and shows no decomposition after six months when stored at temperatures below 0°C . Its stability in various solvents has been studied, and it has been found to remain stable under specific conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively protects and activates cysteine residues without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular processes and protein function . Threshold effects have been noted, indicating the importance of precise dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation and cleavage of disulfide bonds. It interacts with enzymes and cofactors that facilitate these reactions, impacting metabolic flux and metabolite levels . The compound’s role in modulating the redox state of cysteine residues is crucial for maintaining cellular homeostasis and regulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites for biochemical reactions. The distribution of the compound within cellular compartments is essential for its function in protecting and activating cysteine residues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules for disulfide bond formation and cleavage . The precise targeting of the compound enhances its efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitro-2-pyridinesulfenyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-nitropyridine-2-thiol with thionyl chloride under controlled conditions . The reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization from dichloromethane, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-2-pyridinesulfenyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Nitro-2-pyridinesulfenyl chloride is unique due to its dual functionality as both a protecting and activating group for cysteine. This dual role makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over cysteine residues is essential .

Properties

IUPAC Name

(3-nitropyridin-2-yl) thiohypochlorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKQMHWYSBWUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218377
Record name 3-Nitro-2-pyridinesulfenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68206-45-1
Record name 3-Nitro-2-pyridinesulfenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068206451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitro-2-pyridinesulfenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-2-pyridinesulfenyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3-Nitro-2-pyridinesulfenyl chloride (NpysCl) in organic synthesis?

A1: this compound (NpysCl) is primarily employed as a versatile protecting group for amines, alcohols, and thiols in peptide chemistry. [] Its ability to be selectively removed under mild conditions makes it particularly valuable in multi-step syntheses. []

Q2: How does NpysCl react with amino acids, and what makes this reaction important for peptide synthesis?

A2: NpysCl readily reacts with amino acids to form N-Npys amino acid derivatives. [] This reaction is crucial for peptide synthesis because the Npys group can be removed under very mild acidic conditions (e.g., 0.1-0.2 N HCl in dioxane), which are orthogonal to many other protecting groups commonly used in peptide chemistry, such as Boc, Z, and Fmoc. []

Q3: Besides amine protection, are there other applications of NpysCl in peptide synthesis?

A3: Yes, NpysCl is also utilized to activate the thiol group of cysteine for the formation of disulfide bonds. [] This methodology has been successfully employed in both solution-phase and solid-phase peptide synthesis. []

Q4: Can you elaborate on the use of NpysCl in disulfide bond formation?

A4: Researchers have found that alkoxy 3-nitro-2-pyridinesulfenates (Npys-OR), derived from NpysCl, can efficiently oxidize thiol groups, leading to disulfide bond formation. [] For instance, methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) has been shown to effectively synthesize cyclic peptides like oxytocin by oxidizing linear precursors. []

Q5: What are the advantages of using Npys-OMe over other disulfide bond forming agents?

A5: Npys-OMe offers several advantages, including high efficiency, minimal oligomer formation, and excellent compatibility with other amino acid protecting groups. [] Importantly, it shows minimal side reactions with methionine, tryptophan, or the S-acetamidomethyl (Acm) protecting group. []

Q6: Are there any alternative synthetic routes to access NpysCl?

A6: Yes, researchers have developed novel and efficient synthetic routes for NpysCl. [] These alternative methods are valuable for improving the accessibility and cost-effectiveness of this reagent. []

Q7: How does the stability of NpysCl influence its application in peptide synthesis?

A8: Understanding the stability profile of NpysCl in various solvents, with and without base, is crucial for optimizing the reaction conditions for N-Npys amino acid synthesis. [] This knowledge helps ensure the reagent's effectiveness and prevents undesirable side reactions during peptide synthesis. []

Q8: Can you provide an example of a specific reaction where understanding NpysCl's stability is crucial?

A9: In the synthesis of Npys-Ala and Boc-Lys(Npys) tert-butylammonium salt, careful consideration of NpysCl stability is required to achieve optimal yields and purity. [] This is because the presence of specific solvents or bases can influence the stability of NpysCl and the success of these reactions. []

Q9: Beyond its use as a protecting group, are there other applications of the Npys group in organic synthesis?

A10: Yes, the Npys group has been successfully utilized in the synthesis of dehydroalanine and dehydrobutyrine building blocks. [] This method involves the activation of serine, threonine, and cysteine building blocks with NpysCl, followed by base treatment, leading to side-chain dehydration or dehydrothiolation. []

Q10: What are the benefits of using the Npys-mediated dehydration/dehydrothiolation method?

A11: This method is advantageous due to its rapidity and the potential for a one-pot reaction. [] Additionally, the broad functional group tolerance of NpysCl makes it compatible with various multifunctional and complex substrates. []

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